molecular formula C24H19F2NO3S B2527862 (2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-77-2

(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2527862
CAS No.: 1114651-77-2
M. Wt: 439.48
InChI Key: YEHRVIUZRJMLGG-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H19F2NO3S and its molecular weight is 439.48. The purity is usually 95%.
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Scientific Research Applications

Photoremovable Protecting Groups

Compounds like 2,5-dimethylphenacyl esters, which share a partial structural similarity with the compound , have been explored for their potential as photoremovable protecting groups in organic synthesis and biochemistry. These protecting groups can be removed by irradiation, providing a controlled method for releasing active molecules in a chemical reaction or within a biological context (Zabadal et al., 2001).

Poly(arylene ether sulfone) Materials

Research on poly(arylene ether sulfone)s bearing pendant groups similar to parts of the compound has shown applications in creating materials with desirable properties like high hydroxide conductivity and good alkaline stability. These materials could be useful in various technological applications, including fuel cells and membranes (Shi et al., 2017).

Anticancer Activity

Compounds with structural features related to benzothiazinyl and dimethylphenyl groups have been synthesized as part of a hit-to-lead program in drug discovery, showing selective cytotoxicity against tumorigenic cell lines. This suggests potential applications in designing anticancer agents (Hayakawa et al., 2004).

Carbonic Anhydrase Inhibitors

Bromophenols derivatives, structurally related to the compound , have been studied for their carbonic anhydrase inhibitory properties. These inhibitors have potential therapeutic applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Molecular Interactions and Inclusion Complexes

Research on edge-to-face interactions between aromatic rings, similar to those that might be found in the compound , has shown importance in clathrate formation and molecular recognition processes. These findings have implications for designing molecular sensors and host-guest systems (Eto et al., 2011).

Safety and Hazards

The safety and hazards of a compound are typically determined through safety data sheets and lab testing. For related compounds, such as 3-Fluoro-4-methylphenyl isocyanate, it has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3, and its target organs include the respiratory system .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO3S/c1-14-4-8-19(16(3)10-14)24(28)23-13-27(18-7-5-15(2)20(26)12-18)21-11-17(25)6-9-22(21)31(23,29)30/h4-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHRVIUZRJMLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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